molecular formula C12H16F3N5 B11747056 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11747056
M. Wt: 287.28 g/mol
InChI Key: TWJAANYUNWVTMV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl and trifluoroethyl groups through alkylation reactions. The final step includes the formation of the amine group through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its specific combination of ethyl and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-2-20-11(3-4-17-20)7-16-5-10-6-18-19(8-10)9-12(13,14)15/h3-4,6,8,16H,2,5,7,9H2,1H3

InChI Key

TWJAANYUNWVTMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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